N-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-1-(oxan-4-yl)pyrrolidin-3-amine
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Overview
Description
N-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-1-(oxan-4-yl)pyrrolidin-3-amine is a complex organic compound that belongs to the class of pyrazolopyrazines This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrazine core, a pyrrolidine ring, and an oxane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-1-(oxan-4-yl)pyrrolidin-3-amine typically involves the following steps:
Formation of the Pyrazolo[1,5-a]pyrazine Core: This can be achieved through the cyclocondensation of appropriate precursors, such as 4-chloropyrazolo[1,5-a]pyrazines, with carbon monoxide in the presence of a palladium catalyst under elevated pressure.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions, where the pyrazolo[1,5-a]pyrazine core reacts with a suitable pyrrolidine derivative.
Attachment of the Oxane Moiety: The oxane group can be attached through etherification reactions, where the hydroxyl group of the oxane reacts with a suitable leaving group on the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-1-(oxan-4-yl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives and nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazolo[1,5-a]pyrazines and pyrrolidines.
Scientific Research Applications
N-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-1-(oxan-4-yl)pyrrolidin-3-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-1-(oxan-4-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-amine
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
Uniqueness
N-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-1-(oxan-4-yl)pyrrolidin-3-amine is unique due to its combination of a pyrazolo[1,5-a]pyrazine core, a pyrrolidine ring, and an oxane moiety. This unique structure imparts specific chemical and physical properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-methyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrazolo[1,5-a]pyrazin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O/c1-12-10-15-16(17-5-7-21(15)19-12)18-13-2-6-20(11-13)14-3-8-22-9-4-14/h5,7,10,13-14H,2-4,6,8-9,11H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQPLOCPTKVXYSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN=C(C2=C1)NC3CCN(C3)C4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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